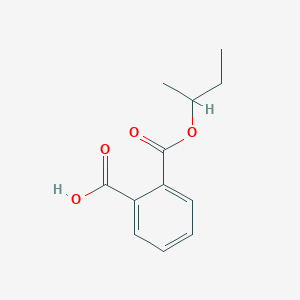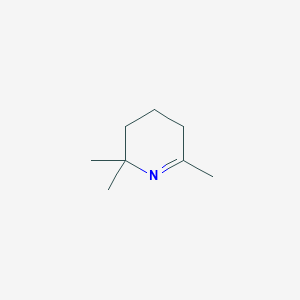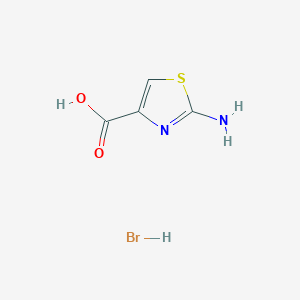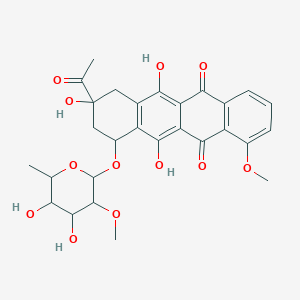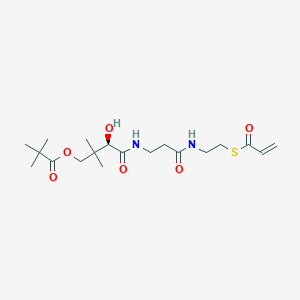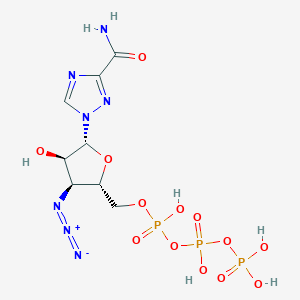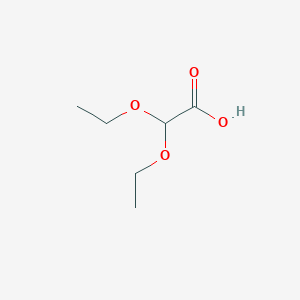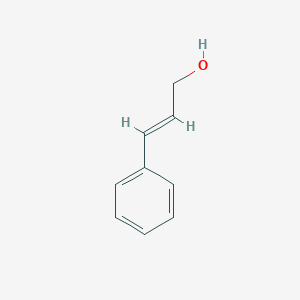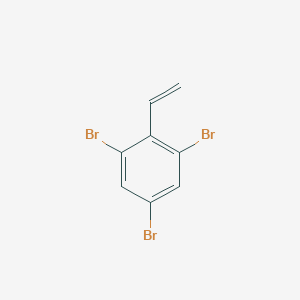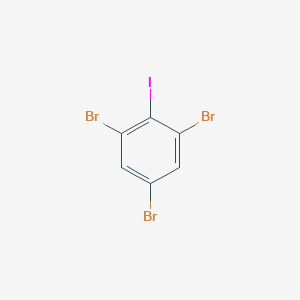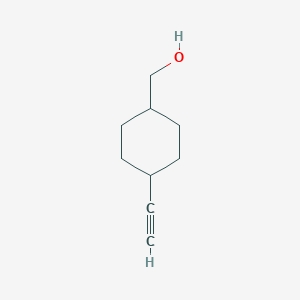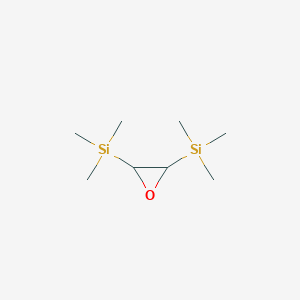
Oxirane, 2,3-di(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,3-di(trimethylsilyl)-, also known as TMS glycidyl ether, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used in various reactions, including epoxidation, ring-opening polymerization, and cross-coupling reactions. TMS glycidyl ether is a colorless liquid with a molecular weight of 206.4 g/mol and a boiling point of 100-102°C.
Wirkmechanismus
The mechanism of action of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in epoxidation reactions involves the attack of the double bond of an alkene by the oxygen atom of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether. This leads to the formation of an oxirane ring and the displacement of the trimethylsilyl group. In ring-opening polymerization reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether acts as a monomer, where the oxirane ring is opened by a nucleophile, leading to the formation of a polymer chain. In cross-coupling reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is used to functionalize organic molecules by reacting with a metal catalyst.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether on living organisms. However, studies have shown that Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can be toxic to aquatic organisms and may cause irritation to the skin and eyes upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has several advantages in laboratory experiments. It is a versatile reagent that can be used in various reactions, and its synthesis method is simple and efficient. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is also stable under normal laboratory conditions and can be easily stored for long periods. However, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for the use of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in scientific research. One possible direction is the development of new synthetic methods using Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as a reagent. Another direction is the exploration of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in new reactions and applications. Additionally, there is a need for further studies on the toxicity and safety of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether to living organisms.
Synthesemethoden
The synthesis of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether involves the reaction between glycidol and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as the main product. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is widely used in scientific research due to its versatile reactivity. It is commonly used in epoxidation reactions, where it is used as a source of epoxy groups. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can also be used in ring-opening polymerization reactions, where it acts as a monomer. Additionally, it can be used in cross-coupling reactions, where it is used to functionalize organic molecules.
Eigenschaften
CAS-Nummer |
114693-79-7 |
|---|---|
Produktname |
Oxirane, 2,3-di(trimethylsilyl)- |
Molekularformel |
C8H20OSi2 |
Molekulargewicht |
188.41 g/mol |
IUPAC-Name |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
BLHJQWDMOSRHSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
Andere CAS-Nummern |
56920-28-6 |
Synonyme |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



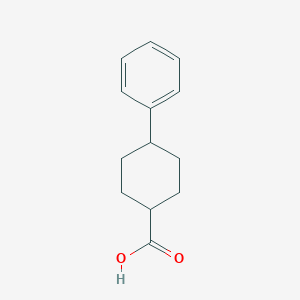

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
